molecular formula C14H13N5 B12881429 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline CAS No. 14070-13-4

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline

Cat. No.: B12881429
CAS No.: 14070-13-4
M. Wt: 251.29 g/mol
InChI Key: YOKGFEBGKOKPBX-UHFFFAOYSA-N
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Description

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline: is an organic compound that features a triazole ring substituted with two aniline groups at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline typically involves the reaction of 4,4’-diaminobenzophenone with hydrazine hydrate and formic acid. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can disrupt the normal function of metalloenzymes. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
  • 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(benzoic acid)
  • 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(phenol)

Uniqueness

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline is unique due to the presence of two aniline groups, which impart specific electronic and steric properties. These properties influence its reactivity and binding interactions, making it distinct from other triazole derivatives.

Properties

CAS No.

14070-13-4

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C14H13N5/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2,(H,17,18,19)

InChI Key

YOKGFEBGKOKPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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